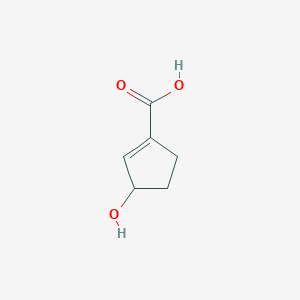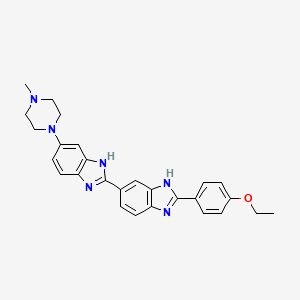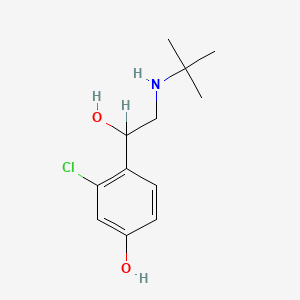
ケルセチン
概要
説明
ケルシアニンは、アントシアニンの一種であり、高等植物の液胞に含まれる水溶性色素です。これらの色素は、赤から青までの多くの果物や野菜の鮮やかな色を生み出しています。 ケルシアニンは、特にその抗酸化特性で知られており、さまざまな植物性食品に多く含まれています .
科学的研究の応用
ケルシアニンは、さまざまな科学研究に応用されています。
化学: さまざまなpH条件下での色の変化特性により、天然染料およびpH指示薬として使用されます。
生物学: 植物生理学における役割とその抗酸化特性について研究されています。
医学: 抗炎症作用、抗がん作用、心血管保護作用など、潜在的な健康上の利点について調査されています。
作用機序
ケルシアニンは、主にその抗酸化特性を通じて効果を発揮します。それはフリーラジカルと活性酸素種を消去し、細胞を酸化損傷から保護します。分子標的は、酸化ストレスや炎症に関与するさまざまな酵素やシグナル伝達経路を含みます。 たとえば、ケルシアニンは、炎症に重要な役割を果たすNF-κB経路を阻害することが示されています .
類似化合物の比較
類似化合物
シアニジン: 同様の抗酸化特性を持つ別のアントシアニン。
デルフィニジン: 強力な抗酸化活性で知られています。
ペラルゴニジン: 異なるグリコシル化パターンを持つ別のアントシアニン.
独自性
ケルシアニンは、その特定のグリコシル化パターンによってユニークであり、これはその溶解性、安定性、生物学的利用能に影響を与えます。 これは、それを抗酸化剤と天然着色料として特に効果的なものにします .
生化学分析
Biochemical Properties
Keracyanin plays a crucial role in various biochemical reactions due to its antioxidant properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, keracyanin has been shown to interact with enzymes involved in the oxidative stress response, such as superoxide dismutase and catalase. These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, keracyanin can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to stress .
Cellular Effects
Keracyanin exerts several effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, keracyanin can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . Furthermore, keracyanin can enhance the expression of antioxidant genes, thereby boosting the cell’s defense mechanisms against oxidative stress .
Molecular Mechanism
At the molecular level, keracyanin exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This inhibition reduces oxidative stress and prevents cellular damage. Keracyanin also interacts with transcription factors like NF-κB, inhibiting their activation and subsequent gene expression . Additionally, keracyanin can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s ability to detoxify reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of keracyanin can change over time. Studies have shown that keracyanin is relatively stable under physiological conditions, but its stability can be affected by factors such as pH, temperature, and light exposure . Over time, keracyanin can degrade into various metabolites, which may have different biological activities. Long-term studies have demonstrated that keracyanin can have sustained anti-inflammatory and antioxidant effects, but its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of keracyanin can vary with different dosages in animal models. At low to moderate doses, keracyanin has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, keracyanin may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overwhelming of the body’s detoxification mechanisms and the accumulation of reactive metabolites . Therefore, it is crucial to determine the optimal dosage of keracyanin to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Keracyanin is involved in several metabolic pathways, including the phenylpropanoid pathway, which is responsible for the biosynthesis of flavonoids and other phenolic compounds . In this pathway, keracyanin is synthesized from cyanidin through glycosylation reactions catalyzed by glycosyltransferases . Keracyanin can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These effects can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Keracyanin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via active transport mechanisms involving specific transporters and binding proteins . Once inside the cell, keracyanin can be distributed to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of keracyanin within these compartments can influence its activity and function, as it can interact with different biomolecules in each compartment .
Subcellular Localization
The subcellular localization of keracyanin is crucial for its activity and function. Keracyanin can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, keracyanin can interact with enzymes involved in oxidative stress response and cellular metabolism . In the nucleus, keracyanin can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, keracyanin can influence mitochondrial function and energy production by modulating the activity of enzymes involved in oxidative phosphorylation .
準備方法
合成経路と反応条件
ケルシアニンは、一般的なアントシアニジンであるシアニジンをグリコシル化することにより合成することができます。このプロセスは、シアニジン構造に糖分子を付加することを伴います。これは、酵素的方法または化学合成を使用して達成できます。 この反応には、通常、酸性条件と、グルコースやルチノースなどの適切なグリコシルドナーが必要です .
工業的生産方法
工業的な環境では、ケルシアニンは、果物や野菜などの天然源から抽出されることが多いです。抽出プロセスには、植物材料を粉砕し、続いて水またはアルコールを使用して溶媒抽出を行うことが含まれます。 次に、抽出物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、ケルシアニンが単離されます .
化学反応の分析
反応の種類
ケルシアニンは、以下を含むさまざまな化学反応を起こします。
酸化: ケルシアニンは酸化され、キノン類やその他の酸化生成物を生成します。
還元: ロイコアントシアニンを生成するために還元されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物
酸化: キノン類やその他の酸化生成物。
還元: ロイコアントシアニン。
類似化合物との比較
Similar Compounds
Cyanidin: Another anthocyanin with similar antioxidant properties.
Delphinidin: Known for its strong antioxidant activity.
Pelargonidin: Another anthocyanin with a different glycosylation pattern.
Uniqueness
Keracyanin is unique due to its specific glycosylation pattern, which affects its solubility, stability, and bioavailability. This makes it particularly effective as an antioxidant and a natural colorant .
特性
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15.ClH/c1-9-19(32)21(34)23(36)26(39-9)38-8-18-20(33)22(35)24(37)27(42-18)41-17-7-12-14(30)5-11(28)6-16(12)40-25(17)10-2-3-13(29)15(31)4-10;/h2-7,9,18-24,26-27,32-37H,8H2,1H3,(H3-,28,29,30,31);1H/t9-,18+,19-,20+,21+,22-,23+,24+,26+,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZHXBNWNZIHIX-XYGAWYNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927864 | |
| Record name | Antirrhinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-76-1 | |
| Record name | Cyanidin 3-O-rutinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Keracyanin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antirrhinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Keracyanin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KERACYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0N2VMB4FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)
![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)






